2-Benzyloxy-4-iodo-1-nitrobenzene

Catalog No.
S8763593
CAS No.
M.F
C13H10INO3
M. Wt
355.13 g/mol
Availability
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2-Benzyloxy-4-iodo-1-nitrobenzene

Product Name

2-Benzyloxy-4-iodo-1-nitrobenzene

IUPAC Name

4-iodo-1-nitro-2-phenylmethoxybenzene

Molecular Formula

C13H10INO3

Molecular Weight

355.13 g/mol

InChI

InChI=1S/C13H10INO3/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

PENHJTCNGVKVNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)I)[N+](=O)[O-]

Traditional Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a cornerstone for synthesizing nitroaromatics like 2-benzyloxy-4-iodo-1-nitrobenzene. The nitro group’s strong electron-withdrawing nature activates the aromatic ring for substitution at positions ortho and para to itself. For instance, iodination at position 4 can be achieved via SNAr by replacing a pre-installed leaving group (e.g., bromide) with iodide.

A validated route involves:

  • Nitration: Starting with 2-benzyloxyphenol, nitration using a mixture of concentrated $$ \text{HNO}3 $$ and $$ \text{H}2\text{SO}_4 $$ at 0–5°C introduces the nitro group at position 1, guided by the benzyloxy group’s ortho-directing effect.
  • Bromination: Electrophilic bromination at position 4 (para to nitro) employs $$ \text{Br}2 $$ in the presence of $$ \text{FeBr}3 $$.
  • Iodination: The bromide is displaced by iodide via SNAr using $$ \text{KI} $$ in dimethylformamide (DMF) at 120°C.

Key challenges include minimizing polyhalogenation and ensuring regioselectivity. The nitro group’s meta-directing influence necessitates precise reaction control to avoid undesired substitution patterns.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated cross-coupling offers an alternative route for introducing the benzyloxy or iodine substituents. While Ullmann-type reactions with copper are standard for etherification, palladium catalysts enable milder conditions. For example:

  • Suzuki-Miyaura Coupling: A boronic ester at position 2 can couple with benzyloxy bromide using $$ \text{Pd(PPh}3\text{)}4 $$ and $$ \text{Na}2\text{CO}3 $$ in toluene/water.
  • Buchwald-Hartwig Amination Adaptations: Though typically for amines, analogous strategies using benzyl alcohols and aryl halides have been explored under palladium catalysis.

These methods remain less common than traditional SNAr but provide avenues for functionalizing sterically hindered positions.

Regioselective Nitration Techniques

Regioselective nitration at position 1 is critical. The benzyloxy group at position 2 directs nitration ortho to itself, but competing para nitration (position 3) can occur. Strategies to enhance ortho selectivity include:

  • Low-Temperature Nitration: Conducting reactions below 5°C suppresses thermal side reactions.
  • Solvent Effects: Using acetic acid as a solvent polarizes the nitronium ion, favoring ortho attack.
  • Protective Groups: Temporary protection of the phenol hydroxyl (e.g., as an acetate) before benzyloxy introduction ensures clean nitration.

Post-nitration deprotection and benzyloxy reintroduction are avoided by sequential functionalization, streamlining synthesis.

Benzyloxy Group Introduction via Etherification

Williamson ether synthesis is the primary method for attaching the benzyloxy group. Reacting 4-iodo-2-nitrophenol with benzyl bromide in acetone, using $$ \text{K}2\text{CO}3 $$ as a base, yields the target compound in >85% efficiency. Key considerations include:

  • Base Selection: $$ \text{K}2\text{CO}3 $$ outperforms NaOH in minimizing ester byproducts.
  • Solvent Optimization: Acetone enhances nucleophilicity of the phenoxide ion compared to DMF or THF.

Solid-supported acids like Amberlyst-15 have also been employed for debenzylation-protection cycles, though they are more relevant for downstream modifications.

The electronic structure of 2-Benzyloxy-4-iodo-1-nitrobenzene exhibits complex conjugation patterns arising from the specific positioning of its three distinct substituents. The benzyloxy group at the ortho position (C2) relative to the nitro group establishes a primary conjugation pathway through its oxygen atom's lone pair electrons [1]. This oxygen atom adopts sp² hybridization when adjacent to the aromatic π system, enabling optimal orbital overlap for electron donation into the benzene ring [2].

The conjugation pattern in ortho-substituted derivatives demonstrates enhanced electron delocalization compared to their meta-substituted counterparts [3]. In 2-Benzyloxy-4-iodo-1-nitrobenzene, the benzyloxy substituent's oxygen lone pairs participate directly in resonance with the aromatic π system through positive mesomeric (+M) effects [1]. This creates a resonance structure where electron density is transferred from the oxygen atom into the ortho and para positions of the benzene ring, specifically affecting C3, C5, and the carbon bearing the iodo substituent at C4.

The para-substituted iodo group relative to the benzyloxy substituent contributes additional conjugation complexity through its own electronic effects [4]. Iodine exhibits weak positive mesomeric effects (+M) due to its larger atomic orbitals allowing for π-π* orbital overlap, though this effect is diminished compared to lighter halogens due to poor orbital overlap between the carbon 2p and iodine 5p orbitals [5] [6]. The simultaneous presence of both ortho and para substituents creates a conjugated system where electron density redistribution occurs through multiple pathways.

Experimental evidence from nuclear magnetic resonance studies indicates that ortho-/para-substituted benzene derivatives show characteristic chemical shift patterns reflecting these conjugation effects [7]. The carbon atoms at positions ortho and para to electron-donating groups typically exhibit upfield shifts in ¹³C nuclear magnetic resonance spectra, consistent with increased electron density from conjugation [8]. In 2-Benzyloxy-4-iodo-1-nitrobenzene, this pattern is complicated by the presence of the strongly electron-withdrawing nitro group, which creates competing electronic demands on the π system.

Electron-Withdrawing Group Synergy (Nitro-Iodo Interactions)

The synergistic interaction between the nitro and iodo substituents in 2-Benzyloxy-4-iodo-1-nitrobenzene represents a unique case of cooperative electron withdrawal from the aromatic π system. The nitro group functions as one of the strongest electron-withdrawing groups in organic chemistry, operating through both inductive (-I) and resonance (-M) mechanisms [9] [10]. Its electron-withdrawing strength significantly exceeds that of the iodo substituent, creating an asymmetric electronic environment within the molecule.

The nitro group's primary electron withdrawal occurs through its nitrogen atom's sp² hybridization, which facilitates π-conjugation with the benzene ring [11]. The nitrogen-oxygen bonds in the nitro group possess significant double bond character, creating a π-acceptor system that competes effectively with the benzene π electrons [12]. Computational studies demonstrate that nitrobenzene derivatives exhibit substantial electron density depletion at the carbon bearing the nitro group, with partial positive charges reaching +0.3 to +0.4 electron units [13] [14].

The iodo substituent contributes to electron withdrawal primarily through inductive effects, as iodine's electronegativity (2.66 on the Pauling scale) creates a dipole moment that draws electron density away from the benzene ring through the carbon-iodine σ bond [4]. However, iodine's large polarizable electron cloud also provides weak electron donation through resonance, creating a competing +M effect that partially offsets its -I contribution [15]. This dual nature of iodine substitution results in a net electron-withdrawing effect that is significantly weaker than the nitro group.

The synergistic effect between these two electron-withdrawing groups manifests in several observable phenomena. Electrochemical reduction studies of nitrobenzene derivatives containing halogen substituents demonstrate that the presence of electron-withdrawing halogens facilitates nitro group reduction by approximately 50-100 millivolts [10]. This synergy arises because both substituents contribute to lowering the energy of the lowest unoccupied molecular orbital (LUMO), making electron acceptance more thermodynamically favorable [16].

The molecular orbital interactions between nitro and iodo substituents create a unique electronic structure where the HOMO-LUMO gap is compressed compared to singly substituted derivatives [17]. This compression results from the nitro group's strong π-acceptor character lowering the LUMO energy while the combined inductive effects of both substituents destabilize the HOMO [13]. The resulting electronic structure exhibits enhanced electrophilic character at specific ring positions, particularly at C3 and C5, which are meta to the nitro group and experience minimal electron donation from the iodo substituent.

Benzyloxy Group Donor-Acceptor Relationships

The benzyloxy substituent in 2-Benzyloxy-4-iodo-1-nitrobenzene establishes complex donor-acceptor relationships within the molecular framework through its unique structural features. The benzyloxy group consists of a benzene ring connected through a methylene bridge to an oxygen atom, which is directly bonded to the substituted aromatic ring [18]. This structural arrangement creates multiple sites for electronic interaction, including the oxygen atom's lone pairs, the methylene bridge, and the pendant phenyl ring.

The primary donor capability of the benzyloxy group originates from the oxygen atom's lone pair electrons, which occupy sp² hybrid orbitals when the group adopts its preferred planar configuration [2]. These lone pairs participate in resonance donation (+M effect) into the attached benzene ring, increasing electron density at the ortho and para positions relative to the point of attachment [1]. The strength of this donation depends critically on the dihedral angle between the oxygen atom's p orbital and the π system of the benzene ring, with maximum overlap occurring in the planar configuration.

The methylene bridge in the benzyloxy group serves as an insulating spacer that modulates the electronic communication between the pendant phenyl ring and the substituted benzene ring [19]. This spacer prevents direct conjugation between the two aromatic systems while allowing weak through-space electrostatic interactions [7]. The pendant phenyl ring can adopt various conformations relative to the substituted benzene ring, creating dynamic electronic environments that influence the overall donor strength of the benzyloxy group.

Donor-acceptor relationships within 2-Benzyloxy-4-iodo-1-nitrobenzene involve multiple competing interactions. The benzyloxy oxygen acts as an electron donor to the benzene ring, increasing electron density at C3 and C5 (ortho and para positions) [8]. Simultaneously, the nitro group functions as a powerful electron acceptor, drawing electron density from the entire π system through both inductive and resonance mechanisms [9]. This creates a "push-pull" electronic structure where the benzyloxy group pushes electron density into the ring while the nitro group pulls it away.

The donor-acceptor balance is further complicated by the presence of the iodo substituent, which exhibits weak acceptor properties through inductive effects while providing minimal donor character through resonance [4]. Computational analysis of similar systems indicates that benzyloxy groups in the presence of strong electron-withdrawing groups exhibit enhanced donor character as the system attempts to compensate for electron density depletion [20]. This enhancement manifests as increased contribution of resonance structures showing electron transfer from the oxygen lone pairs to the benzene ring.

The spatial arrangement of donor and acceptor groups in 2-Benzyloxy-4-iodo-1-nitrobenzene creates distinct electronic domains within the molecule. The region around C2 (benzyloxy attachment point) and C3 experiences electron enrichment from the benzyloxy donor effect, while the region around C1 (nitro attachment point) and C6 experiences electron depletion from the nitro acceptor effect [21]. The iodo substituent at C4 creates a localized perturbation that affects primarily the immediate vicinity of its attachment point.

Orbital Hybridization in Meta-Directing Systems

The orbital hybridization patterns in 2-Benzyloxy-4-iodo-1-nitrobenzene reflect the dominant influence of the nitro group as a meta-directing substituent on the overall electronic structure [3]. Meta-directing groups fundamentally alter the hybridization characteristics of the benzene π system by creating asymmetric electron distribution patterns that favor substitution at positions meta to the directing group [22]. The nitro group achieves this directing effect through its ability to stabilize carbocation intermediates formed during electrophilic aromatic substitution reactions.

The nitrogen atom in the nitro group adopts sp² hybridization, consistent with its trigonal planar geometry and the partial double bond character of the nitrogen-oxygen bonds [11]. This hybridization enables the nitrogen atom to participate in π-conjugation with the benzene ring through overlap of its unhybridized p orbital with the aromatic π system [23]. The resulting molecular orbital configuration creates a π-acceptor system that preferentially interacts with electron density at the ortho and para positions, leaving the meta positions relatively electron-rich.

The carbon atoms within the benzene ring maintain their sp² hybridization, but the electron distribution within their unhybridized p orbitals is significantly perturbed by the presence of the nitro group [24]. Molecular orbital calculations demonstrate that the carbon atoms ortho and para to the nitro group exhibit reduced electron density in their p orbitals, while the meta carbons retain higher electron density [25]. This redistribution creates the characteristic pattern where meta positions become the preferred sites for electrophilic attack.

The benzyloxy substituent's influence on orbital hybridization operates through different mechanisms than the nitro group. The oxygen atom in the benzyloxy group exhibits sp² hybridization when participating in resonance with the benzene ring, allowing its lone pair electrons to overlap with the aromatic π system [15]. However, the presence of the strongly electron-withdrawing nitro group diminishes this resonance contribution by reducing the electron availability of the benzene π system for interaction with the benzyloxy oxygen.

The iodo substituent affects orbital hybridization primarily through its influence on the carbon atom to which it is attached. The carbon-iodine bond exhibits significant ionic character due to the electronegativity difference between carbon and iodine, resulting in partial positive charge development on the carbon atom [5]. This charge development slightly alters the hybridization characteristics of the carbon atom's orbitals, creating a more electron-deficient environment that influences the overall electron distribution within the ring.

The combined influence of all three substituents creates a complex orbital hybridization pattern where the nitro group's meta-directing character dominates the overall electronic structure [6]. The HOMO and HOMO-1 molecular orbitals, which are degenerate in unsubstituted benzene, become split in energy due to the asymmetric substitution pattern [25]. The HOMO orbital develops enhanced electron density at positions meta to the nitro group (C3 and C5), while the LUMO orbital shows increased amplitude at positions ortho and para to the nitro group.

Experimental evidence for these hybridization effects appears in the electronic absorption spectra of nitrobenzene derivatives, which show characteristic bathochromic shifts compared to unsubstituted benzene [14] [26]. These shifts reflect the altered HOMO-LUMO gap resulting from the modified orbital hybridization patterns. The presence of multiple substituents with different electronic properties creates additional spectroscopic complexity through the mixing of electronic transitions involving different molecular orbital combinations.

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Exact Mass

354.97054 g/mol

Monoisotopic Mass

354.97054 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-21-2023

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